5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol
Overview
Description
Synthesis Analysis
The synthesis of 5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol involves a route that utilizes phenolic Mannich bases and pyrimidines containing activating groups. This method has been used to prepare analogues like trimethoprim, starting from 2,4-diaminopyrimidine and 2,6-dimethoxyphenol (Roth, Strelitz, & Rauckman, 1980). The process highlights the versatility of the synthetic approach in generating complex pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of trimethoprim, a close analogue, has been determined through neutron diffraction, providing a high-precision description of its structure. This study offers insight into the molecular configuration of 5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol by extension. The hydrogen-bonded ribbon structure formed by the bases and the rotational freedom about the bonds linking the aryl groups are notable features (Koetzle & Williams, 1976).
Chemical Reactions and Properties
The compound undergoes specific chemical reactions, including the formation of metal complexes. For instance, Co(II) and Cu(II) complexes with 5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine have been synthesized and characterized, revealing the potential of the compound to act as a monodentate ligand (Ajibade, Kolawole, O’Brien, Raftery, & Helliwell, 2008). This aspect underscores the chemical versatility and potential application areas of the compound in coordination chemistry.
Physical Properties Analysis
The physical properties of 5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol, such as solubility, melting point, and crystal structure, are essential for understanding its behavior in different environments and applications. The crystal and molecular structure analysis of trimethoprim provides a foundation for inferring the physical characteristics of 5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol, highlighting its stability and potential for forming extended hydrogen-bonded structures.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are crucial for the compound's application in synthesis and drug development. The electrochemical reduction study of a closely related derivative offers insights into the reactivity and potential pathways for modifying the chemical structure of 5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol (Vajtner & Lovreček, 1986).
Scientific Research Applications
Antibacterial and Antifungal Properties :
- It has been identified as a potential inhibitor of dihydrofolate reductase, particularly beneficial for AIDS patients and those with immune system impairments (Rosowsky et al., 2004).
- The compound has shown promise in potentiating the antibacterial activity of sulphonamides, useful in treating bacterial infections including sulphonamide-resistant organisms (Csonka & Knight, 1967).
- Complexes of this compound exhibit anti-bacterial activity and potential anti-cancer properties against Hela and PC3 cells (El-Shekeil et al., 2013).
Antitumor Activity :
- Some derivatives, like BW301U, have shown significant activity against Walker 256 carcinosarcoma in rats, highlighting its potential in cancer treatment (Grivsky et al., 1980).
Immunosuppressive Effects :
- The compound has been noted for its potential immunosuppressive effects in animals, with its structure likened to azathioprine (Ghilchik et al., 1970).
Complex Formation with Metals for Enhanced Properties :
- Co(II) and Cu(II) complexes of this compound have shown promising structures for potential antibacterial and antifungal applications (Ajibade et al., 2008).
- Ni(II) complexes have shown the highest binding affinity for the compound, while Pd(II) and Pt(II) complexes exhibit the lowest binding affinity (Ajibade et al., 2006).
Chemical Synthesis and Molecular Studies :
- Various studies have focused on the synthesis and characterization of the compound, including its electrochemical reduction properties (Vajtner & Lovreček, 1986), and the synthesis of enriched trimethoprim derivatives (Smal et al., 1986).
properties
IUPAC Name |
5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-15-14(18)16-13(9)17/h5-7H,4H2,1-3H3,(H2,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGVTTACTLNWLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CNC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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